5-Bromo-2-(cyclopropylmethyl)phenol
Description
5-Bromo-2-(cyclopropylmethyl)phenol is a halogenated phenolic compound characterized by a bromine atom at the 5-position and a cyclopropylmethyl group at the 2-position of the phenol ring. This substitution pattern confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11BrO/c11-9-4-3-8(10(12)6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI Key |
MWOCLJCUVKXFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(cyclopropylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-(cyclopropylmethyl)phenol.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethyl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the phenol group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Substituent Effects: Cyclopropylmethyl vs. Methyl, Trifluoromethyl, and Others
The cyclopropylmethyl group distinguishes 5-Bromo-2-(cyclopropylmethyl)phenol from other bromophenols. Key comparisons include:
Key Findings :
Halogenation Patterns and Electronic Effects
Halogenation at the 5-position is a common feature among analogs, but additional halogens or functional groups alter reactivity:
Key Findings :
- Multi-halogenated phenols (e.g., 5-Br-2-Cl-4-F) exhibit higher acidity (pKa ~5–7) due to cumulative electron withdrawal, whereas mono-halogenated derivatives like this compound have moderated acidity .
- The cyclopropylmethyl group reduces crystallinity compared to planar substituents (e.g., indole), improving solubility in organic solvents .
Key Findings :
- Mercaptophenylimino analogs show environment-sensitive acidity constants (pKa varies with solvent), highlighting the adaptability of bromophenol ligands .
Key Findings :
- Bromophenols with sulfonyl or thiazole groups (e.g., DUP-697) show targeted enzyme inhibition, suggesting that the cyclopropylmethyl group in this compound could be optimized for receptor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
